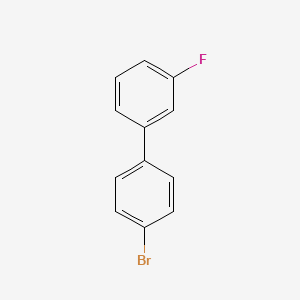

4-Bromo-3'-fluorobiphenyl

CAS No.: 40641-65-4

Cat. No.: VC2337529

Molecular Formula: C12H8BrF

Molecular Weight: 251.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40641-65-4 |

|---|---|

| Molecular Formula | C12H8BrF |

| Molecular Weight | 251.09 g/mol |

| IUPAC Name | 1-bromo-4-(3-fluorophenyl)benzene |

| Standard InChI | InChI=1S/C12H8BrF/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H |

| Standard InChI Key | ZYFQOLAWGXSJST-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)C2=CC=C(C=C2)Br |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC=C(C=C2)Br |

Introduction

Chemical Structure and Properties

4-Bromo-3'-fluorobiphenyl consists of two benzene rings connected by a single carbon-carbon bond, with specific halogen substitutions. The molecular formula is C₁₂H₈BrF, featuring a bromine atom at the 4-position of one phenyl ring and a fluorine atom at the 3'-position of the second phenyl ring. The distinct positioning of these halogens contributes to the compound's unique chemical reactivity and physical properties.

Physical Properties

The compound typically exists as a crystalline solid at room temperature. While specific melting point data for 4-Bromo-3'-fluorobiphenyl is limited in the available research, similar halogenated biphenyls generally exhibit melting points in the range of 40-60°C. The presence of both bromine and fluorine substituents influences the compound's solubility profile, making it moderately soluble in organic solvents such as tetrahydrofuran, dichloromethane, and toluene, but poorly soluble in water.

Structural Characteristics

Synthesis Methods

Cross-Coupling Reactions

The synthesis of 4-Bromo-3'-fluorobiphenyl can be achieved through various cross-coupling methodologies, with the Suzuki-Miyaura reaction being particularly well-suited for this purpose. This palladium-catalyzed reaction typically involves coupling an aryl halide with an arylboronic acid or ester.

A potential synthetic route could involve the coupling of 4-bromophenylboronic acid with 3-fluorobromobenzene using a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂. Alternatively, 3-fluorophenylboronic acid could be coupled with 4-bromobromobenzene. The reaction generally proceeds under basic conditions in the presence of a suitable solvent system.

Reaction Conditions

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5-10 mol%) or Pd(dppf)Cl₂ (2-5 mol%) |

| Base | K₂CO₃, Na₂CO₃, or Cs₂CO₃ (2-3 equivalents) |

| Solvent | THF/H₂O, Dioxane/H₂O, or Toluene/EtOH/H₂O |

| Temperature | 80-100°C |

| Reaction Time | 12-24 hours |

| Purification | Column chromatography (typical eluent: hexane/ethyl acetate) |

Alternative Synthetic Approaches

Direct functionalization of biphenyl through selective halogenation represents another potential route to 4-Bromo-3'-fluorobiphenyl, though achieving the desired regioselectivity would present significant challenges. Sequential halogenation strategies might be employed, with careful control of reaction conditions to direct substitution to the desired positions.

Applications in Organic Synthesis

Building Block in Complex Molecule Synthesis

4-Bromo-3'-fluorobiphenyl serves as a valuable synthetic intermediate in the preparation of more complex molecular architectures. The bromine substituent provides a reactive site for further functionalization through various transformations including:

-

Additional cross-coupling reactions (Suzuki, Negishi, Stille)

-

Lithium-halogen exchange followed by electrophilic quenching

-

Transition metal-catalyzed C-H activation processes

-

Carbonylation reactions to introduce carboxylic acid or ketone functionalities

These transformations enable the incorporation of the biphenyl scaffold into larger molecular structures with applications in materials science and medicinal chemistry.

Functional Materials Development

The distinct electronic properties conferred by the halogen substituents make 4-Bromo-3'-fluorobiphenyl potentially useful in the development of functional materials. The extended π-conjugation of the biphenyl system, modified by the electron-withdrawing halogens, can contribute to interesting photophysical and electronic properties relevant to organic electronics and photovoltaic applications.

Biological Activity and Medicinal Chemistry Applications

Structure-Activity Relationships

Halogenated biphenyls often exhibit biological activity due to their ability to interact with various biomolecular targets. The specific substitution pattern in 4-Bromo-3'-fluorobiphenyl may influence its binding affinity to proteins and receptors through:

-

Halogen bonding interactions

-

π-π stacking with aromatic amino acid residues

-

Modulation of electron density affecting hydrogen bonding

-

Altered lipophilicity affecting membrane permeability

| Biological Activity | Structural Features Contributing to Activity |

|---|---|

| Enzyme Inhibition | Halogen substituents interacting with protein binding pockets |

| Anti-inflammatory | Modulation of inflammatory signaling pathways |

| Antimicrobial | Lipophilicity enabling membrane penetration |

| Receptor Modulation | Electronic properties affecting binding to receptor sites |

The presence of both bromine and fluorine in specific positions may confer unique biological properties that differ from those of mono-halogenated analogs.

Analytical Characterization

Spectroscopic Properties

Identification and characterization of 4-Bromo-3'-fluorobiphenyl typically involves multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR analysis, 4-Bromo-3'-fluorobiphenyl would exhibit characteristic patterns reflecting its substitution pattern. The para-substituted phenyl ring would typically show an AA'BB' system, while the meta-fluoro substituted ring would display a more complex coupling pattern due to the fluorine coupling with multiple protons.

The ¹³C NMR spectrum would feature characteristic carbon signals, with the carbon attached to fluorine exhibiting a large coupling constant (typically J = 245-255 Hz) and observable splitting patterns in adjacent carbons due to fluorine coupling.

Mass Spectrometry

Mass spectrometric analysis would reveal a molecular ion peak corresponding to the molecular weight (approximately 251 g/mol), with characteristic isotope patterns due to the presence of bromine. Fragmentation patterns might include loss of bromine or fluorine atoms, providing further structural confirmation.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods can be employed for the quantitative analysis and purity assessment of 4-Bromo-3'-fluorobiphenyl. Typical HPLC conditions might involve:

| Parameter | Typical Conditions |

|---|---|

| Column | C18 reverse phase |

| Mobile Phase | Acetonitrile/water gradient |

| Detection | UV (λ = 254-280 nm) |

| Retention Time | Dependent on specific conditions |

Comparison with Similar Compounds

Structural Analogs

4-Bromo-3'-fluorobiphenyl belongs to a family of halogenated biphenyls, each with distinct properties based on their substitution patterns. Comparing this compound with structural analogs provides insights into the effects of substituent position on chemical and physical properties.

| Compound | Key Structural Differences | Property Differences |

|---|---|---|

| 3-Bromo-4'-fluorobiphenyl | Bromine at meta vs. para position | Different electronic distribution, potentially altered reactivity |

| 4-Bromo-4'-fluorobiphenyl | Fluorine at para vs. meta position | More symmetrical electron distribution, potentially different crystal packing |

| 4-Bromobiphenyl | Lacks fluorine substituent | Lower polarity, different solubility profile |

| 3'-Fluorobiphenyl | Lacks bromine substituent | Reduced molecular weight, different reactivity profile |

Effects of Substitution Pattern

The specific positioning of halogen substituents in 4-Bromo-3'-fluorobiphenyl influences various molecular properties:

-

The para-bromine creates a linear extension of the molecular axis, potentially affecting crystal packing

-

The meta-fluorine introduces an asymmetry that may impact dipole moment and intermolecular interactions

-

The combined electronic effects of both halogens create a unique electronic distribution across the biphenyl system

These structural features contribute to the compound's distinct chemical behavior and potential applications.

Environmental Considerations

Environmental Fate

Halogenated aromatic compounds typically exhibit persistence in the environment due to their resistance to biodegradation. The bromine and fluorine substituents in 4-Bromo-3'-fluorobiphenyl may contribute to environmental stability and potential bioaccumulation.

Biodegradation Pathways

Potential biodegradation of 4-Bromo-3'-fluorobiphenyl might involve:

-

Initial attack by specialized microorganisms capable of metabolizing halogenated aromatics

-

Dehalogenation reactions removing bromine and/or fluorine

-

Ring-opening reactions of the dehalogenated intermediates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume